molecular formula C9H16O3 B3117428 4-Ethoxycyclohexanecarboxylic acid CAS No. 223136-24-1

4-Ethoxycyclohexanecarboxylic acid

Cat. No.: B3117428
CAS No.: 223136-24-1
M. Wt: 172.22 g/mol
InChI Key: FAPLLKWIEFADCF-UHFFFAOYSA-N
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Description

4-Ethoxycyclohexanecarboxylic acid is a chemical compound that belongs to the class of carboxylic acids. It is characterized by the presence of an ethoxy group attached to the fourth position of a cyclohexane ring, which is further bonded to a carboxylic acid group. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxycyclohexanecarboxylic acid typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound may involve the hydrogenation of benzoic acid to cyclohexanecarboxylic acid, followed by esterification with ethanol. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanecarboxylic acids.

Scientific Research Applications

4-Ethoxycyclohexanecarboxylic acid is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

  • Cyclohexanecarboxylic acid
  • 4-Methoxycyclohexanecarboxylic acid
  • 4-Propoxycyclohexanecarboxylic acid

Comparison: 4-Ethoxycyclohexanecarboxylic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. Compared to cyclohexanecarboxylic acid, the ethoxy group increases the compound’s solubility in organic solvents and its reactivity in esterification reactions. The presence of the ethoxy group also influences the compound’s biological activity, making it a valuable intermediate in pharmaceutical research .

Properties

IUPAC Name

4-ethoxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPLLKWIEFADCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethoxycyclohexanecarboxylic acid
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